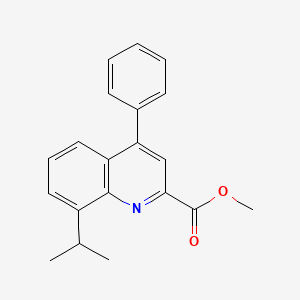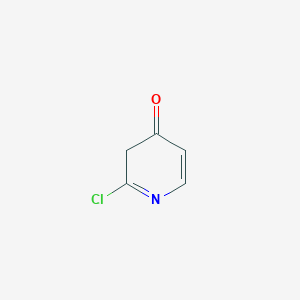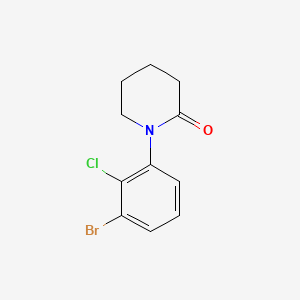![molecular formula C13H25N3O2 B14772115 N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide](/img/structure/B14772115.png)
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide is a complex organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. Compounds with piperidine moieties are known for their significant roles in medicinal chemistry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide typically involves multi-step organic reactions. One common approach is the reductive amination of a piperidine derivative with an appropriate aldehyde or ketone, followed by acylation with an acyl chloride or anhydride . The reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step, and bases like triethylamine for the acylation step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of heterogeneous catalysts, such as cobalt-based catalysts on titanium nanoparticles, can facilitate the hydrogenation steps in aqueous media, making the process more environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide N-oxide, while reduction may produce a fully saturated piperidine derivative .
Wissenschaftliche Forschungsanwendungen
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methylphenidate: A well-known stimulant used to treat ADHD.
Ethylphenidate: A derivative of methylphenidate with similar stimulant properties.
Phacetoperane: Another stimulant with a piperidine moiety.
Uniqueness
N-((1-((S)-2-Aminopropanoyl)piperidin-2-yl)methyl)-N-ethylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Eigenschaften
Molekularformel |
C13H25N3O2 |
|---|---|
Molekulargewicht |
255.36 g/mol |
IUPAC-Name |
N-[[1-(2-aminopropanoyl)piperidin-2-yl]methyl]-N-ethylacetamide |
InChI |
InChI=1S/C13H25N3O2/c1-4-15(11(3)17)9-12-7-5-6-8-16(12)13(18)10(2)14/h10,12H,4-9,14H2,1-3H3 |
InChI-Schlüssel |
ARVOQQDAAFJHFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCCCN1C(=O)C(C)N)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)





![1-Bromo-3,5-dihydropyrrolo[2,3-c]quinolin-4-one](/img/structure/B14772087.png)
![4'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14772088.png)

